BENGHE Methodological & Application

Check Availability & Pricing

Ligritinib in CRISPR-Cas9 Knockout Studies of
AXL: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ligritinib

Cat. No.: B15579023

For Researchers, Scientists, and Drug Development
Professionals

Introduction

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and a key
player in various cellular processes, including cell proliferation, survival, migration, and
invasion.[1][2] Overexpression and activation of AXL are implicated in the progression and
metastasis of numerous cancers, as well as in the development of therapeutic resistance.[3][4]
This has made AXL a compelling target for cancer therapy. Ligritinib (AB801) is a potent and
selective small-molecule inhibitor of AXL kinase activity.[5][6][7] To rigorously validate the on-
target effects of Ligritinib and to elucidate the cellular consequences of AXL inhibition, a
powerful approach is to utilize CRISPR-Cas9 mediated knockout of the AXL gene. This
application note provides detailed protocols for generating AXL knockout cancer cell lines using
CRISPR-Cas9 and for subsequently treating these cells with Ligritinib to study its specific
effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy of Ligritinib
(AB801) and the phenotypic effects of AXL knockout in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Ligritinib (AB801)
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Cell
Assay Type Parameter Value . Reference
Line/System
_ _ hAXL HTRF

Biochemical

IC50 (700 pM 1.75 nM N/A [8]
Assay

ATP)
Biochemical )

AXL Ki 0.024 nM N/A [8]
Assay

pAXL ELISA
Cell-Based

IC50 (100% 68 nM N/A [8]
Assay

serum)
Kinase Fold selectivity

o 860x N/A [8]
Selectivity over hMERTK
Kinase Fold selectivity
- 1400x N/A [8]

Selectivity over hTYROS3

Table 2: Phenotypic Effects of AXL Knockdown/Knockout in Cancer Cell Lines
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786-0 (Renal Cell Viability Reduced cell ~25% reduction ]
Cell Carcinoma) (MTT) viability in viability
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Cell Carcinoma) (MTT) viability in viability
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SET-2 J Y
) ] o Reduced cell reduced
(Myeloproliferativ. Cell Viability o [10]
viability compared to
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control
A549 (Non-Smalll o Enhanced IC50 decreased
Chemosensitivity o
Cell Lung MTT) chemosensitivity ~ from ~10 pM to [11]
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Signaling Pathways and Experimental Workflows
AXL Signaling Pathway

The following diagram illustrates the canonical AXL signaling pathway, which is activated by its
ligand, Gas6. This activation leads to the downstream signaling cascades that promote cancer
cell survival, proliferation, and migration.
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AXL Signaling Pathway and Inhibition by Ligritinib.

Experimental Workflow: AXL Knockout and Ligritinib

Treatment
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This diagram outlines the experimental workflow for generating AXL knockout cells and

subsequently evaluating the effects of Ligritinib treatment.

Experimental Workflow for AXL KO and Ligritinib Treatment
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Workflow for AXL Knockout and Ligritinib Treatment.

Experimental Protocols

Protocol 1: Generation of AXL Knockout Cell Lines
using CRISPR-Cas9

Objective: To generate stable AXL knockout cancer cell lines using the CRISPR-Cas9 system.

Materials:

Cancer cell line of interest (e.g., A549, H1299, MDA-MB-231)
 Lentiviral vectors:
o pLenti-Cas9-Blast (e.g., Addgene #52962)
o pLentiGuide-Puro with AXL-targeting gRNA (e.g., Addgene #76702)[5]
o HEK293T cells for lentivirus production
o Transfection reagent (e.g., Lipofectamine 3000)
e Puromycin and Blasticidin
e Complete cell culture medium, PBS, Trypsin-EDTA
» 96-well plates for single-cell cloning
o AXL primary antibody and appropriate secondary antibody for Western blotting
» DNA extraction kit and primers for sequencing
Procedure:

e gRNA Design and Cloning:
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o Design at least two gRNAs targeting a 5' constitutive exon of the AXL gene to maximize
knockout efficiency.[12][13] Online tools such as GenScript's gRNA design tool can be
utilized.[1]

o Example human AXL gRNA sequence: CCTAGCAGTACATACCACCA[5]

o Synthesize and clone the gRNA sequences into a suitable lentiviral vector (e.g.,
pLentiGuide-Puro).

e Lentivirus Production and Transduction:

o Produce lentiviral particles for Cas9 and the AXL gRNA separately in HEK293T cells using
a standard protocol.

o First, transduce the target cancer cell line with the Cas9-expressing lentivirus.

o Select for Cas9-expressing cells using Blasticidin.

o Next, transduce the Cas9-expressing cells with the AXL gRNA-expressing lentivirus.

o Select for transduced cells using Puromycin.

» Single-Cell Cloning:

[e]

After selection, dilute the cell suspension to a concentration of approximately 1 cell/100
ML.

[e]

Plate 100 pL per well in a 96-well plate.

(¢]

Visually inspect the plates after 24 hours to identify wells containing a single cell.

[¢]

Expand the single-cell clones in progressively larger culture vessels.

¢ Validation of AXL Knockout:

o Western Blotting: Lyse the expanded clones and perform Western blotting to screen for
the absence of AXL protein expression.[14] Use the parental cell line as a positive control.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3809372/
https://arxiv.org/html/2508.20130v1
https://www.genscript.com/gRNA-detail/558/AXL-CRISPR-guide-RNA.html
https://www.addgene.org/76702/
https://www.cellsignal.com/learn-and-support/protocols/protocol-western
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Genomic Sequencing: For clones showing no AXL protein, extract genomic DNA. Amplify
the AXL target region by PCR and perform Sanger sequencing to confirm the presence of
insertions or deletions (indels) that result in a frameshift mutation.[15]

Protocol 2: In Vitro Treatment with Ligritinib (AB801)

Objective: To assess the effects of Ligritinib on wild-type and AXL knockout cells.

Materials:

Ligritinib (AB801)

DMSO (for stock solution)

Wild-type (WT) and AXL knockout (KO) cancer cell lines

96-well plates for viability assays

6-well plates for Western blotting and other assays

Reagents for desired downstream assays (e.g., MTT, Annexin V/PI staining kit)

Procedure:

o Preparation of Ligritinib Stock Solution:

o Dissolve Ligritinib in DMSO to create a high-concentration stock solution (e.g., 10 mM).

o Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw
cycles.

e Cell Seeding:

o Seed both WT and AXL KO cells in appropriate culture plates (e.g., 5,000 cells/well in a
96-well plate for a 72-hour viability assay).

o Allow the cells to adhere overnight.

e Ligritinib Treatment:
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o Prepare serial dilutions of Ligritinib in complete culture medium from the stock solution. A
typical concentration range for an IC50 determination would span from 1 nM to 10 pM.

o Remove the old medium from the cells and add the medium containing the various
concentrations of Ligritinib. Include a vehicle control (DMSO-treated) group.

o Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[16]

o Downstream Analysis:

o Cell Viability Assay (MTT): At the end of the treatment period, assess cell viability using an
MTT assay or a similar method. Calculate the IC50 value for Ligritinib in the WT cells.

o Apoptosis Assay: Treat cells with a fixed concentration of Ligritinib (e.g., at or near the
IC50 for WT cells) and analyze apoptosis using Annexin V/PI staining and flow cytometry.

o Western Blotting: Analyze the phosphorylation status of AXL and downstream signaling
proteins like AKT and ERK in WT cells treated with Ligritinib.[10] Compare this to the AXL
KO cells, which should show no AXL expression.

Application of Ligritinib in AXL Knockout Studies

The primary application of using Ligritinib in AXL knockout cells is to confirm the on-target
specificity of the inhibitor. It is expected that the phenotypic effects of Ligritinib observed in the
wild-type cells (e.g., decreased viability, increased apoptosis) will be significantly diminished or
absent in the AXL knockout cells. This experimental design provides strong evidence that the
effects of Ligritinib are mediated through its inhibition of AXL.

Furthermore, this system can be used to investigate potential off-target effects of Ligritinib or
to study the emergence of compensatory signaling pathways that may arise in the absence of
AXL. Any residual effects of Ligritinib in the AXL knockout cells could suggest inhibition of
other kinases or cellular processes.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15579023?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

